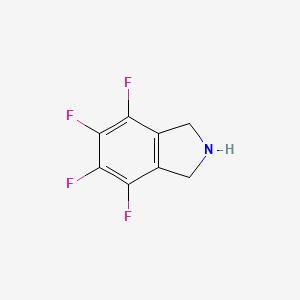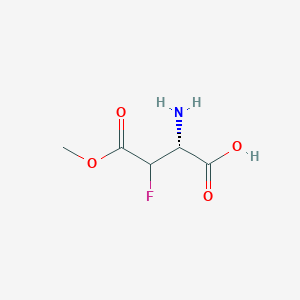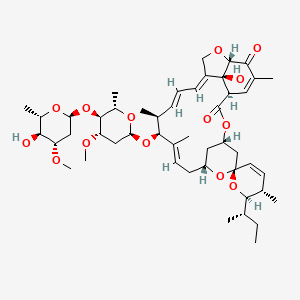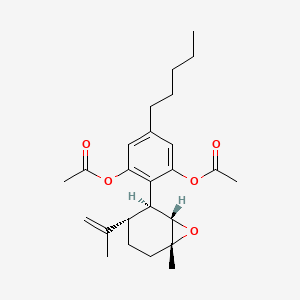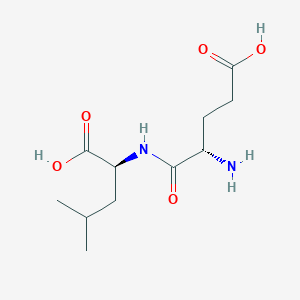
Glu-Leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Leu typically involves the formation of a peptide bond between the carboxyl group of glutamic acid and the amino group of leucine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of the peptide bond under mild conditions, which can be more environmentally friendly and cost-effective compared to chemical synthesis.
化学反応の分析
Types of Reactions
Glu-Leu can undergo various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, resulting in the release of glutamic acid and leucine.
Oxidation and Reduction: The side chains of glutamic acid and leucine can participate in oxidation and reduction reactions, although these reactions are less common for dipeptides compared to free amino acids.
Substitution: The amino and carboxyl groups in this compound can undergo substitution reactions, such as acylation or amidation, to form derivatives with modified properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like pepsin or trypsin, or chemical reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or anhydrides for acylation, and amines for amidation.
Major Products Formed
Hydrolysis: Glutamic acid and leucine.
Oxidation and Reduction: Modified side chains of glutamic acid and leucine.
Substitution: Acylated or amidated derivatives of this compound.
科学的研究の応用
Glu-Leu has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein structure and function, as well as its potential as a bioactive peptide.
Medicine: Explored for its potential therapeutic effects, such as antioxidant or anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in nutritional supplements.
作用機序
The mechanism of action of Glu-Leu depends on its specific application. In biological systems, this compound can interact with enzymes, receptors, or other proteins, influencing various cellular processes. For example, it may act as a substrate for proteolytic enzymes, modulating their activity and affecting protein metabolism. Additionally, this compound may exert antioxidant effects by scavenging free radicals or chelating metal ions.
類似化合物との比較
Glu-Leu can be compared to other dipeptides, such as:
Glu-Phe (glutamyl-phenylalanine): Similar to this compound but with phenylalanine instead of leucine. It has different hydrophobicity and aromatic properties.
Glu-Val (glutamyl-valine): Similar to this compound but with valine instead of leucine. It has different branched-chain properties.
Glu-Ala (glutamyl-alanine): Similar to this compound but with alanine instead of leucine. It has different hydrophobicity and smaller side chain.
The uniqueness of this compound lies in its specific combination of glutamic acid and leucine, which imparts distinct chemical and biological properties compared to other dipeptides.
特性
CAS番号 |
5969-52-8 |
|---|---|
分子式 |
C11H20N2O5 |
分子量 |
260.29 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 |
InChIキー |
YBAFDPFAUTYYRW-YUMQZZPRSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


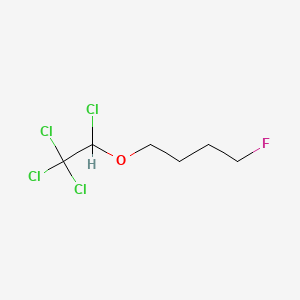
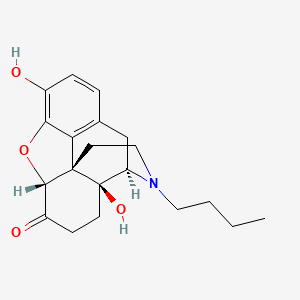
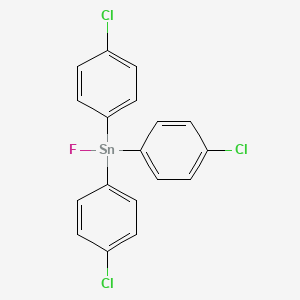
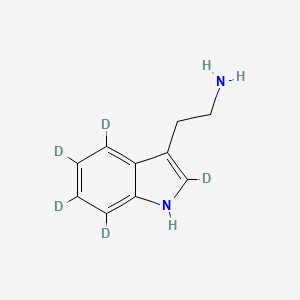
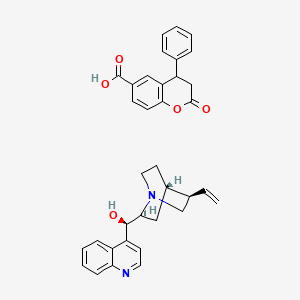
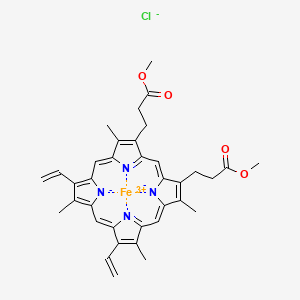
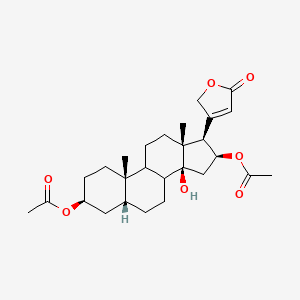
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
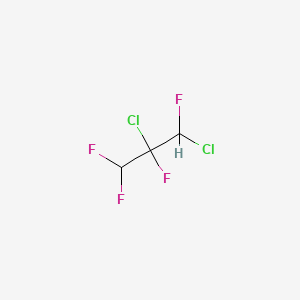
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
